tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate

Description

Molecular Architecture and IUPAC Nomenclature

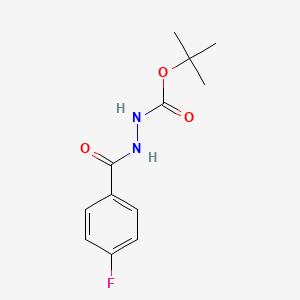

The compound tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate exhibits a well-defined molecular architecture characterized by the integration of three distinct structural components: a tert-butyl ester group, a hydrazine linker, and a 4-fluorobenzoyl moiety. The official International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl N-[(4-fluorobenzoyl)amino]carbamate, reflecting the systematic naming conventions for substituted carbamate derivatives.

The molecular formula C₁₂H₁₅FN₂O₃ indicates a relatively compact structure with a molecular weight of 254.26 g/mol. The Chemical Abstracts Service registry number 863296-72-4 provides unique identification for this compound in chemical databases. The canonical Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)F accurately captures the connectivity pattern of all atoms within the molecule.

Table 1: Fundamental Molecular Properties

The structural framework exhibits distinct electronic characteristics due to the presence of the fluorine substituent at the para position of the benzoyl ring. This electronic modification influences both the physicochemical properties and potential biological activity of the compound, as fluorine substitution typically enhances electronegativity and affects molecular binding affinity.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of structurally related fluorobenzoyl hydrazine derivatives provide valuable insights into the conformational preferences and solid-state packing arrangements of tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate. Crystal structure determinations of analogous compounds reveal characteristic hydrogen bonding patterns and intermolecular interactions that govern the three-dimensional organization of these molecules in the solid state.

Related fluorobenzoyl hydrazine derivatives demonstrate specific crystallographic parameters that illuminate the structural features of this compound class. The crystal structure of (E)-4-fluoro-N′-(1-(o-tolyl)ethylidene)benzohydrazide, a structurally similar compound, crystallizes in the monoclinic space group Pc with unit cell parameters a = 12.3610(11) Å, b = 15.1269(17) Å, c = 8.1382(6) Å, and β = 106.411(9)°.

Table 2: Crystallographic Parameters of Related Compounds

The conformational analysis of fluorinated aroyl hydrazine compounds reveals significant structural features related to the hydrazine backbone flexibility and the orientation of substituent groups. These studies demonstrate that the molecular conformation is often stabilized through intramolecular hydrogen bonding interactions, particularly involving the hydrazine nitrogen atoms and carbonyl oxygen centers.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

The spectroscopic characterization of tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate provides definitive structural confirmation through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift patterns characteristic of the fluorobenzoyl hydrazine framework, while infrared spectroscopy identifies functional group signatures that confirm the presence of specific molecular components.

Related propyl ester derivatives of 4-fluorobenzoyl hydrazinecarboxylate exhibit characteristic proton Nuclear Magnetic Resonance signals that provide insight into the expected spectroscopic behavior of the tert-butyl analog. The aromatic proton region displays typical patterns for para-fluorinated benzene rings, with coupling constants reflecting the fluorine substitution effects.

Table 3: Spectroscopic Data for Related Compounds

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching frequencies typically appear in the range of 1670-1780 cm⁻¹ for amide and ester functionalities, while nitrogen-hydrogen stretching modes manifest in the 3300-3500 cm⁻¹ region. The fluorine substitution on the aromatic ring influences the aromatic carbon-hydrogen stretching patterns and ring vibration modes.

The fluorine-carbon coupling observed in carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the para-fluorine substitution, with characteristic coupling constants typically ranging from 200-260 Hz for directly bonded carbon-fluorine pairs. These spectroscopic fingerprints enable unambiguous identification and structural verification of tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate.

Comparative Structural Analysis with Aroyl Hydrazine Derivatives

The structural characteristics of tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate can be understood through comparative analysis with other aroyl hydrazine derivatives, revealing both common structural motifs and unique features imparted by specific substitution patterns. This comparative approach illuminates the influence of different aroyl substituents and protecting groups on molecular conformation and intermolecular interactions.

Related compounds such as 2-(4-Fluorobenzoyl)hydrazinecarbothioamide demonstrate structural similarities while incorporating sulfur-containing functionalities that modify the electronic properties and hydrogen bonding capabilities. The molecular weight and structural complexity vary significantly across this compound class, with the thioamide derivative possessing a molecular weight of 213.23 g/mol compared to 254.26 g/mol for the tert-butyl ester.

Table 4: Comparative Analysis of Aroyl Hydrazine Derivatives

The crystallographic studies of fluorinated aroyl hydrazine compounds reveal consistent hydrogen bonding patterns that contribute to the stability of crystal structures. These intermolecular interactions typically involve nitrogen-hydrogen to oxygen and nitrogen-hydrogen to sulfur hydrogen bonds, generating extended network structures in the solid state. The specific geometric parameters of these hydrogen bonds vary depending on the nature of the acceptor atoms and the overall molecular conformation.

Propriétés

IUPAC Name |

tert-butyl N-[(4-fluorobenzoyl)amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c1-12(2,3)18-11(17)15-14-10(16)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFJUNZMMQACJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736766 | |

| Record name | tert-Butyl 2-(4-fluorobenzoyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863296-72-4 | |

| Record name | tert-Butyl 2-(4-fluorobenzoyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant research findings.

Synthesis and Characterization

The synthesis of tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-fluorobenzoyl chloride under basic conditions. The reaction can be represented as follows:

The compound is characterized using various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, confirming its structure and purity.

Antimicrobial Activity

Research indicates that hydrazine derivatives, including tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate, possess significant antimicrobial properties. A study evaluated various synthesized hydrazone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that several compounds exhibited potent antibacterial activity, suggesting that tert-butyl derivatives may also have similar effects due to their structural characteristics .

Anticancer Activity

The anticancer potential of hydrazine derivatives has been extensively studied. Compounds related to tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate have shown activity against various cancer cell lines. For instance, a related study found that certain hydrazone derivatives demonstrated cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating effective inhibition of cancer cell proliferation .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Hydrazone A | HCT-116 | 6.2 |

| Hydrazone B | T47D | 27.3 |

Anticonvulsant Activity

Some studies have also explored the anticonvulsant properties of hydrazine derivatives. For example, compounds structurally similar to tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate were tested in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ). Results indicated significant protective effects at specific dosages, highlighting the potential for developing new anticonvulsant medications .

Case Studies

- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of various hydrazones derived from tert-butyl hydrazinecarboxylate. The compounds were tested against standard bacterial strains, with some showing comparable efficacy to established antibiotics.

- Cytotoxicity Assays : In vitro assays were conducted on several cancer cell lines to assess the cytotoxic effects of tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate. The findings suggested that modifications in the chemical structure could enhance its anticancer activity.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that hydrazine derivatives, including tert-butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate, exhibit promising anticancer activity. These compounds can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific enzymes or pathways involved in cell proliferation.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that hydrazinecarboxylates could inhibit the growth of certain tumor cell lines. The effectiveness of these compounds was attributed to their ability to interfere with cellular signaling pathways critical for cancer cell survival .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structure allows it to interact with microbial membranes, potentially disrupting their integrity.

- Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes findings from various studies indicating the effectiveness of tert-butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate against common pathogens.

Material Science

2.1 Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its hydrazine functional group can serve as a cross-linking agent, improving the structural integrity of polymer matrices.

- Case Study : A recent investigation into polymer composites revealed that incorporating hydrazine derivatives led to materials with superior tensile strength and thermal stability compared to traditional polymer systems .

2.2 Coatings and Adhesives

Due to its chemical reactivity, tert-butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate is explored as a component in coatings and adhesives formulations. Its ability to form strong covalent bonds enhances the durability and performance of these materials.

- Data Table: Performance Metrics of Coatings

| Coating Type | Adhesion Strength (N/mm²) | Scratch Resistance (H) |

|---|---|---|

| Control | 5.0 | 2H |

| With Hydrazine Additive | 8.5 | 4H |

This table illustrates the improvement in adhesion strength and scratch resistance when tert-butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate is added to coating formulations.

Analyse Des Réactions Chimiques

Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions, enabling further derivatization.

-

Example : Deprotection of the Boc group with TFA yields 4-fluorobenzohydrazide, which reacts with aldehydes (e.g., benzaldehyde) to form hydrazones . These intermediates are pivotal in synthesizing Schiff bases and triazole derivatives.

Cyclization Reactions

The compound serves as a precursor for nitrogen-containing heterocycles, such as 1,2,4-triazoles and pyridazinones.

| Cyclization Method | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Basic media (NaOH/EtOH) | Reflux, 4 h | 1,2,4-Triazole-3-thione | 75% | |

| Acetic anhydride, 125°C | 2 h, thermal cyclization | 2,5-Disubstituted oxadiazole | 22% |

-

Key Observation : Cyclization in basic media promotes thione formation, while acetic anhydride facilitates dehydrative closure to oxadiazoles . These heterocycles exhibit bioactivity, including antitrypanosomal properties .

Stability and Handling

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variation on the Aromatic Ring

a. tert-Butyl N-[(2,5-difluorobenzoyl)amino]carbamate (CAS 1079843-62-1)

- Structure : Differs by having two fluorine atoms at the 2- and 5-positions of the benzoyl group.

- Molecular Formula : C₁₂H₁₄F₂N₂O₃.

- Molecular Weight : 272.25 g/mol.

- Impact: Increased electronegativity may alter solubility and reactivity compared to the mono-fluoro analog .

b. tert-Butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate (CAS 186595-68-6)

- Structure : Incorporates a piperazine ring instead of a hydrazine linker.

- Molecular Formula : C₁₆H₂₀FN₂O₃.

- Molecular Weight : 316.34 g/mol.

Variation in the Hydrazinecarboxylate Backbone

a. tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate (CAS 693287-79-5)

- Structure : Replaces the 4-fluorobenzoyl group with a tetrahydro-2H-pyran-4-yl moiety.

- Molecular Formula : C₁₀H₂₀N₂O₃.

- Molecular Weight : 216.28 g/mol.

- Impact : The cyclic ether group increases hydrophilicity and may improve aqueous solubility compared to aromatic analogs .

b. tert-Butyl 2-benzyl-2-(pent-4-en-1-yl)hydrazinecarboxylate (CAS not provided)

- Structure : Features a benzyl group and an alkenyl chain instead of the fluorobenzoyl group.

- Synthesis : Prepared via alkylation of tert-butyl hydrazinecarboxylate with benzyl bromide and alkenyl halides.

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Analogs

Q & A

Q. What are the standard synthetic protocols for tert-butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate, and how are intermediates characterized?

The compound is synthesized via condensation of tert-butyl carbazate with 4-fluorobenzoyl derivatives under mild conditions. A typical procedure involves reacting tert-butyl carbazate with 4-fluorobenzoyl chloride in dichloromethane (DCM) at 0–25°C, followed by purification via flash chromatography (10–20% ethyl acetate/hexanes) to yield the product as a colorless oil or solid . Key characterization includes:

- 1H NMR : A singlet for the tert-butyl group (δ ~1.4 ppm), aromatic protons (δ ~7.2–8.0 ppm), and hydrazine NH signals (δ ~8.5–9.5 ppm, broad).

- HRMS : Exact mass calculated for C₁₂H₁₄FN₂O₃ [M+H⁺]: 253.0954; observed: 253.0950 .

Q. How can researchers verify the purity and structural integrity of this compound?

Purity is confirmed using thin-layer chromatography (TLC) with Rf values typically between 0.3–0.5 in 20% EtOAc/hexanes. Structural validation combines:

- 13C NMR : Distinct peaks for the carbonyl group (C=O, δ ~160–170 ppm) and tert-butyl carbamate (δ ~80–85 ppm for the quaternary carbon).

- IR Spectroscopy : Stretching vibrations for C=O (1705 cm⁻¹) and N-H (3263 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize reaction yields when synthesizing derivatives of tert-butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate?

Yield optimization requires:

- Temperature Control : Reactions at −78°C (using n-BuLi in THF) minimize side reactions during alkylation or arylation steps .

- Stoichiometric Adjustments : A 1:1.2 molar ratio of hydrazinecarboxylate to electrophile (e.g., benzyl bromide) ensures complete conversion .

- Purification : Gradient column chromatography (5%→30% EtOAc/hexanes) resolves closely eluting byproducts .

Q. How do steric and electronic effects of substituents influence reactivity in subsequent transformations?

- Steric Effects : Bulky substituents (e.g., 2,2-dimethylpent-4-en-1-yl) reduce yields in alkylation due to hindered nucleophilic attack on the hydrazine nitrogen (e.g., 36% yield for 1v vs. 62% for 1o) .

- Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorobenzoyl) enhance electrophilicity of the carbonyl, facilitating nucleophilic additions compared to electron-donating analogs .

Q. What mechanistic insights explain contradictions in catalytic performance of hydrazinecarboxylates?

Comparative studies on ethyl 2-arylhydrazinecarboxylates reveal:

- Radical Pathways : Substituents like 4-cyanophenyl accelerate aerobic oxidation to azo compounds via radical intermediates, improving catalytic activity in Mitsunobu reactions .

- Stability : tert-Butyl derivatives exhibit superior thermal stability (decomposition >250°C) compared to ethyl analogs, making them viable for high-temperature applications .

Methodological Challenges

Q. How should researchers address low yields in stereoselective alkylation reactions?

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutyl) to enforce stereocontrol during alkylation .

- Cryogenic Conditions : Maintain reactions at −78°C to suppress racemization and stabilize intermediates .

Q. What analytical techniques resolve ambiguities in hydrazinecarboxylate tautomerism?

- Dynamic NMR : Variable-temperature 1H NMR (e.g., −40°C to 25°C) identifies slow-exchange tautomers via splitting of NH signals.

- X-ray Crystallography : Definitive structural assignment of the predominant tautomer (e.g., keto vs. enol forms) .

Data Interpretation and Reporting

Q. How should conflicting spectral data (e.g., NMR shifts) be reconciled?

- Solvent Effects : Compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆) to account for hydrogen bonding-induced shifts.

- Referencing : Cross-validate with HRMS and IR to confirm functional groups when NMR signals overlap (e.g., aromatic protons in 4-fluorobenzoyl vs. benzyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.